Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its piperidine ring structure, which is substituted with an ethyl ester group at the 4-position and a carbamoylmethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and carbamoylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification process typically involves recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The carbamoylmethyl group can form hydrogen bonds with active site residues, while the piperidine ring provides structural stability and specificity.
Comparison with Similar Compounds
- Ethyl 4-piperidinecarboxylate
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl isonipecotate
Comparison: Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate is unique due to the presence of both an ethyl ester and a carbamoylmethyl group, which confer distinct chemical properties and reactivity. Compared to Ethyl 4-piperidinecarboxylate, which lacks the carbamoylmethyl group, the compound exhibits different reactivity patterns and potential biological activities. The presence of the carbamoylmethyl group also distinguishes it from Ethyl 1-methylpiperidine-4-carboxylate, which has a methyl group instead.
Properties
IUPAC Name |
ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-10(14)8-3-5-12(6-4-8)7-9(11)13/h8H,2-7H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAWSKFWLLLRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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